Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dioctyl phosphato-.kappa.O
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Overview
Description
Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dioctyl phosphato-.kappa.O) is a complex organotitanium compound. It is known for its unique chemical structure and properties, making it valuable in various industrial and scientific applications. The compound is often used as a coupling agent, enhancing the interaction between different materials, particularly in polymer and composite material production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dioctyl phosphato-.kappa.O) typically involves the reaction of dioctyl phosphoric acid with titanium tetrachloride (TiCl4) in the presence of 2,2-bis(2-propenyloxy)methyl-1-butanol. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction parameters to ensure high yield and purity. The final product is often purified through filtration and washing with methanol, followed by vacuum drying .
Chemical Reactions Analysis
Types of Reactions
Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dioctyl phosphato-.kappa.O) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of titanium oxides.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The dioctyl phosphato groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various titanium complexes and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dioctyl phosphato-.kappa.O) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dioctyl phosphato-.kappa.O) exerts its effects involves its ability to form strong bonds with both organic and inorganic materials. This property makes it an effective coupling agent, facilitating the interaction between different phases in composite materials. The molecular targets include various functional groups in polymers and other materials, leading to improved adhesion and mechanical properties .
Comparison with Similar Compounds
Similar Compounds
Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dodecylbenzenesulfonato-.kappa.O): This compound has similar applications but differs in the nature of the phosphato groups, which can affect its reactivity and compatibility with different materials[][4].
Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dioctyl phosphato-.kappa.O): This is the compound , known for its specific balance of properties.
Uniqueness
The uniqueness of this compound) lies in its ability to enhance the properties of composite materials significantly. Its specific chemical structure allows for strong interactions with a wide range of materials, making it highly versatile and effective in various applications .
Properties
CAS No. |
110438-25-0 |
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Molecular Formula |
C60H123O15P3Ti |
Molecular Weight |
1225.4 g/mol |
IUPAC Name |
2,2-bis(prop-2-enoxymethyl)butan-1-olate;dioctyl phosphate;titanium(4+) |
InChI |
InChI=1S/3C16H35O4P.C12H21O3.Ti/c3*1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;/h3*3-16H2,1-2H3,(H,17,18);4-5H,1-2,6-11H2,3H3;/q;;;-1;+4/p-3 |
InChI Key |
NRKANXSTZFTKCR-UHFFFAOYSA-K |
SMILES |
CCC(CO)(COCC=C)COCC=C.CC(C)CCCCCOP(=O)(O)OCCCCCC(C)C.CC(C)CCCCCOP(=O)(O)OCCCCCC(C)C.CC(C)CCCCCOP(=O)(O)OCCCCCC(C)C.[Ti] |
Canonical SMILES |
CCCCCCCCOP(=O)([O-])OCCCCCCCC.CCCCCCCCOP(=O)([O-])OCCCCCCCC.CCCCCCCCOP(=O)([O-])OCCCCCCCC.CCC(C[O-])(COCC=C)COCC=C.[Ti+4] |
Origin of Product |
United States |
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